molecular formula C9H8BrClO2S B2906663 trans-2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride CAS No. 2140264-54-4

trans-2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride

Cat. No. B2906663
CAS RN: 2140264-54-4
M. Wt: 295.58
InChI Key: CTZKOXRMLNWDEB-DTWKUNHWSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution . The key step in this process is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon . The electron pair of this C-H bond then becomes part of the aromatic π-electron system and a substitution product of benzene, C6H5X, is formed .


Chemical Reactions Analysis

The chemical reactions involving such compounds typically involve free radical bromination, nucleophilic substitution, and oxidation . For example, NBS (N-bromosuccinimide) can be used in the initiating step, where it loses the N-bromo atom, leaving behind a succinimidyl radical (S·) .

properties

IUPAC Name

(1R,2S)-2-(3-bromophenyl)cyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2S/c10-7-3-1-2-6(4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZKOXRMLNWDEB-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1S(=O)(=O)Cl)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1S(=O)(=O)Cl)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride

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